Physicochemical Differentiation: LogP Comparison Against Saturated and Monocyclic Diene Analogs
1,2,4,5-Tetrahydropentalene exhibits a calculated LogP of 2.43, which is intermediate between the more lipophilic fully-saturated octahydropentalene (bicyclo[3.3.0]octane, LogP 2.59) and the less lipophilic monocyclic diene cyclopentadiene (LogP 1.80) [1][2]. This intermediate hydrophobicity confers a balanced partition profile that is advantageous for both organic-phase synthetic processing and medicinal-chemistry-relevant ADME optimization without the excessive lipophilicity that penalizes octahydropentalene-derived scaffolds (cis-octahydropentalene LogP can reach 3.80) [1].
| Evidence Dimension | Octanol–Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.43 (calculated) |
| Comparator Or Baseline | Cyclopentadiene: LogP = 1.80 (experimental/calculated); Octahydropentalene (bicyclo[3.3.0]octane): LogP = 2.59 (calculated); cis-Octahydropentalene: LogP = 3.80 (ACD/LogP) |
| Quantified Difference | ΔLogP vs. cyclopentadiene: +0.63; ΔLogP vs. octahydropentalene: −0.16 to −1.37 |
| Conditions | Calculated and experimental LogP values from disparate databases; caution: inter-study variability exists. |
Why This Matters
For procurement decisions in medicinal chemistry programs, LogP governs compound partitioning and bioavailability predictions; 1,2,4,5-tetrahydropentalene occupies a 'sweet spot' that avoids the excessively high LogP of saturated analogs while providing sufficient hydrophobicity for membrane permeability.
- [1] MolBase. Octahydropentalene (Bicyclo[3.3.0]octane) Properties. CAS 694-72-4. https://m.molbase.cn/baike/466139/ (accessed 2026-04-24). View Source
- [2] HMDB. Cyclopentadiene Metabolite Entry. HMDB0061878. https://hmdb.ca/metabolites/HMDB0061878 (accessed 2026-04-24). View Source
